3-Amino-N-isobutyl-2-methylbenzamide
Description
Contextual Significance of Substituted Benzamide (B126) Derivatives in Contemporary Chemistry
Substituted benzamide derivatives are a cornerstone of modern medicinal chemistry, with a wide range of biological activities. chemicalbook.comontosight.ai The benzamide scaffold is recognized for its versatility and its ability to interact with a variety of biological targets, including enzymes and receptors. chemicalbook.com Modifications to the benzene (B151609) ring and the amide group can significantly alter a compound's physicochemical properties, such as solubility and metabolic stability, as well as its biological function. chemicalbook.com
Researchers have successfully developed benzamide derivatives as therapeutic agents for a host of conditions. For instance, various derivatives have been investigated for their anticancer, antimicrobial, anti-inflammatory, and antithrombotic properties. nih.govnih.govnih.gov The specific substitution pattern on the benzamide core is crucial in determining its biological profile. ontosight.ai The presence of amino and alkyl groups, as seen in 3-Amino-N-isobutyl-2-methylbenzamide, can influence the molecule's polarity, hydrogen bonding capacity, and steric profile, thereby affecting its interaction with biological macromolecules.
Overview of Research Trajectories for Amide-Containing Scaffolds
Amide-containing scaffolds are ubiquitous in pharmaceuticals and functional materials. acs.orgnih.gov The amide bond is a fundamental functional group in peptides, proteins, and a vast number of synthetic and natural products. acs.org Research trajectories for these scaffolds are diverse and continually evolving.
In drug discovery, research often focuses on designing and synthesizing novel amide derivatives to explore structure-activity relationships (SAR). nih.gov By systematically modifying different parts of the molecule, chemists can optimize potency, selectivity, and pharmacokinetic properties. For example, studies on 2-aminobenzamide (B116534) derivatives have explored their potential as antimicrobial and antithrombotic agents. nih.govnih.gov
Furthermore, amide scaffolds are integral to the development of advanced materials. Their ability to form strong hydrogen bonds makes them excellent building blocks for creating polymers and supramolecular assemblies with defined architectures and properties. researchgate.net Functionalized amide scaffolds are being explored for applications in tissue engineering, where they can provide a biocompatible and biodegradable framework for cell growth and tissue regeneration. nih.govnih.gov
Chemical and Physical Properties
While detailed experimental data for this compound is limited, some of its properties can be identified from chemical databases and predictive models.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| CAS Number | 905234-59-5 |
| Molecular Formula | C₁₂H₁₈N₂O |
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=C(C(=O)NCC(C)C)C=CC=C1N |
| InChI Key | XQTQSHKOGKEZOY-UHFFFAOYSA-N |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
|---|---|
| Boiling Point | 344.3 ± 35.0 °C |
| Density | 1.040 ± 0.06 g/cm³ |
Synthesis and Characterization
A plausible synthetic route for this compound would likely start from 3-amino-2-methylbenzoic acid. This precursor can be synthesized from 2-methyl-3-nitrobenzoic acid via catalytic hydrogenation, using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.comchemicalbook.com
Once 3-amino-2-methylbenzoic acid is obtained, it can be converted to the target amide through a standard amidation reaction. This typically involves activating the carboxylic acid group, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting activated intermediate can then be reacted with isobutylamine (B53898) to form the desired N-isobutyl amide bond of this compound.
The characterization of the final product would involve a suite of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the presence and connectivity of the protons and carbons in the molecule, including the characteristic signals for the aromatic ring, the methyl group, the isobutyl group, and the amine and amide protons. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the key functional groups, such as the N-H stretches of the primary amine and the secondary amide, and the characteristic C=O stretch of the amide carbonyl group. chemicalbook.comnih.gov
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound by identifying the molecular ion peak. youtube.com
Potential Research Applications
Based on the known biological activities of structurally related benzamide derivatives, several research avenues for this compound can be proposed.
Antimicrobial Agents: Aminobenzamide derivatives have shown promise as antimicrobial agents. nih.govresearchgate.net It would be logical to screen this compound for activity against various strains of bacteria and fungi.
Anticancer Research: The benzamide scaffold is present in a number of anticancer drugs. nih.govresearchgate.net Investigations could explore the cytotoxic effects of this compound against various cancer cell lines to determine if it has potential as an antiproliferative agent.
Enzyme Inhibition: Given the prevalence of benzamides as enzyme inhibitors, this compound could be tested against a panel of enzymes, such as histone deacetylases (HDACs) or kinases, which are common targets in drug discovery. researchgate.net
Agrochemicals: Substituted amides are also found in many pesticides and herbicides. Research could be directed towards evaluating its potential use in agriculture. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-2-methyl-N-(2-methylpropyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-8(2)7-14-12(15)10-5-4-6-11(13)9(10)3/h4-6,8H,7,13H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTQSHKOGKEZOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C(=O)NCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588328 | |
| Record name | 3-Amino-2-methyl-N-(2-methylpropyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905234-59-5 | |
| Record name | 3-Amino-2-methyl-N-(2-methylpropyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Characterization Techniques for Benzamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
For 3-Amino-N-isobutyl-2-methylbenzamide, a ¹H NMR spectrum would be expected to show distinct signals for each unique proton. The aromatic protons on the benzene (B151609) ring would appear in the downfield region (typically 6.0-8.0 ppm), with their splitting patterns (e.g., doublets, triplets) revealing their substitution pattern and coupling with adjacent protons. The protons of the amino (-NH₂) group would likely appear as a broad singlet. The isobutyl group would present a characteristic set of signals: a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) (-CH₂-) group adjacent to the amide nitrogen. The methyl group attached to the benzene ring would show a singlet in the upfield region.
The ¹³C NMR spectrum provides information on the different carbon environments. Separate signals would be expected for the carbonyl carbon of the amide, the aromatic carbons (with and without proton attachment), and the carbons of the isobutyl and methyl substituents. The chemical shift of each signal is indicative of the electronic environment of the carbon atom.
A hypothetical summary of expected NMR data is presented below.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.0 - 7.5 | 115 - 130 |
| Aromatic C-NH₂ | Not Applicable | 140 - 150 |
| Aromatic C-CH₃ | Not Applicable | 125 - 135 |
| Aromatic C-C=O | Not Applicable | 130 - 140 |
| Amide NH | 7.5 - 8.5 (broad) | Not Applicable |
| Amide C=O | Not Applicable | 165 - 175 |
| Isobutyl CH₂ | 3.1 - 3.3 (doublet of doublets) | 45 - 55 |
| Isobutyl CH | 1.8 - 2.0 (multiplet) | 25 - 35 |
| Isobutyl CH₃ | 0.9 - 1.0 (doublet) | 18 - 22 |
| Aromatic CH₃ | 2.0 - 2.5 (singlet) | 15 - 25 |
| Amino NH₂ | 3.5 - 5.0 (broad) | Not Applicable |
Note: These are estimated values based on typical ranges for similar functional groups. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (C₁₂H₁₈N₂O), the expected exact mass would be calculated and compared to the experimentally measured value. A close match (typically within a few parts per million) would confirm the molecular formula.
Furthermore, by inducing fragmentation of the molecule, the mass spectrometer can provide structural information. The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve cleavage of the amide bond, loss of the isobutyl group, and fragmentation of the aromatic ring. Analyzing these fragments helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.
Interactive Data Table: Expected HRMS Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₁₂H₁₈N₂O |
| Exact Mass [M+H]⁺ | 207.1492 (Calculated) |
| Key Fragmentation Ions | Fragments corresponding to the loss of the isobutyl group, cleavage of the N-isobutyl bond, and cleavage of the amide C-N bond. |
Infrared (IR) Spectroscopy for Diagnostic Functional Group Absorbances
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds.
The IR spectrum of this compound would be expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amine (-NH₂) and the secondary amide (N-H) would appear in the region of 3200-3500 cm⁻¹. The carbonyl (C=O) stretching of the amide group would produce a strong absorption band around 1630-1680 cm⁻¹. C-H stretching vibrations from the aromatic ring and the aliphatic isobutyl and methyl groups would be observed around 2850-3100 cm⁻¹. Additionally, C=C stretching bands for the aromatic ring would be present in the 1450-1600 cm⁻¹ region, and the N-H bending vibration would also be observable.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine & Amide N-H | Stretch | 3200 - 3500 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Amide C=O | Stretch | 1630 - 1680 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Amide N-H | Bend | 1510 - 1570 |
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. It would also reveal the molecule's conformation in the solid state, such as the orientation of the isobutyl group relative to the benzamide (B126) core and the planarity of the amide group. Furthermore, this method elucidates the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate how the molecules are packed in the crystal lattice. Such information is crucial for understanding the physical properties of the solid material. At present, there are no published crystal structures for this specific compound in crystallographic databases.
Thermal Analysis and Polymorphism Studies
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical properties of a substance as a function of temperature. DSC can determine melting points, glass transitions, and phase transitions, which would be important for characterizing the thermal stability and purity of this compound. TGA measures changes in mass with temperature, providing information about decomposition and thermal stability.
Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of a compound can have distinct physical properties, including melting point, solubility, and stability. Studies to investigate the potential polymorphism of this compound would involve crystallization from various solvents and under different conditions, followed by analysis of the resulting solids using techniques like X-ray powder diffraction (XRPD) and DSC. No studies on the polymorphism of this compound have been reported in the accessible scientific literature.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 3 Amino N Isobutyl 2 Methylbenzamide Analogs
Impact of Substituent Modifications on Biological Activities
The biological profile of a benzamide (B126) derivative is intricately linked to the nature and position of its substituents. Modifications to the aromatic ring and the N-alkyl group can profoundly alter potency, selectivity, and pharmacokinetic properties.
Substituents on the benzamide aromatic ring are critical determinants of biological activity, influencing both electronic and steric interactions with target receptors.
The amino (-NH2) group , as seen in 3-Amino-N-isobutyl-2-methylbenzamide, can be a key feature for activity. Studies on other benzamide series have shown that the introduction of an amino group can significantly increase inhibitory capacity. nih.gov Its position on the ring is crucial; for example, in a series of bis-benzamide inhibitors, moving an amino group from one position to another had a discernible impact on activity, suggesting its involvement in specific hydrogen bonding or polar interactions within the binding site. nih.gov Furthermore, computational analyses on amino-substituted benzamides have highlighted the positive influence of electron-donating groups on certain activities, such as antioxidant properties. nih.gov
The methyl (-CH3) group at the 2-position also plays a significant role. In SAR studies of benzamides designed as SARS-CoV protease inhibitors, a methyl group at this ortho position was found to be the most beneficial substituent compared to others like hydrogen, trifluoromethyl, or halogens. nih.gov This suggests that the steric bulk and moderate electron-donating effect (+I-effect) of the methyl group are optimal for binding affinity in that specific context. In contrast, a substituent with a strong electron-withdrawing effect (-I-effect), such as a trifluoromethyl group, resulted in a loss of affinity. nih.gov The position of the methyl group is also critical; in one series of inhibitors, a methyl substitution at one position was beneficial, while at another, it reduced activity. nih.gov
The interplay between the amino and methyl groups in this compound likely creates a specific electronic and steric profile that dictates its interaction with biological targets. The relative positioning of an electron-donating amino group and a weakly donating/sterically influential methyl group can fine-tune the molecule's binding orientation and affinity.
The substituent attached to the amide nitrogen is a key modulator of a compound's pharmacological profile, significantly affecting its potency, selectivity, and pharmacokinetic properties like lipophilicity and metabolic stability. Alkyl groups, due to their hydrophobic nature, can enhance membrane permeability and influence drug absorption and distribution.
For the N-isobutyl group in this compound, its size, shape, and lipophilicity are critical. SAR studies on various benzamide series have demonstrated a strong dependence of activity on the nature of the N-alkyl substituent. For instance, in a series of bis-benzamides targeting the androgen receptor, compounds with n-propyl or sec-butyl groups showed higher potency than the corresponding isobutyl analogs, indicating that subtle changes in the alkyl chain's structure can have a significant impact on activity. mdpi.com
In another study focusing on delta opioid receptor agonists, the pattern of N-alkylation was found to be a major determinant of binding affinity. N-monoalkylbenzamides generally displayed lower affinity than their N,N-dialkyl counterparts, suggesting the N-alkyl region is involved in crucial interactions within the receptor pocket. nih.gov The size of the alkyl group is also a factor; as the size of the substituent on the amine increases, the molecule's properties can shift from being a receptor agonist to an antagonist. wikipedia.org The isobutyl group offers a specific level of steric bulk and hydrophobicity that can be optimized for a particular target, filling a hydrophobic pocket without causing steric hindrance.
The table below summarizes SAR findings on N-alkyl substitutions from a study on androgen receptor inhibitors.
| Compound ID | R1 Group | R2 Group | IC50 (nM) |
| 14c | Isobutyl | Isobutyl | 49 |
| 14d | n-Propyl | Isobutyl | 16 |
| 14s | Isobutyl | sec-Butyl | 24 |
| Data sourced from a study on bis-benzamide inhibitors of androgen receptor–coactivator interaction, illustrating the sensitivity of potency to the N-alkyl substituent's structure. mdpi.com |
The specific spatial arrangement of atoms and functional groups is fundamental to a molecule's biological activity. Both positional isomerism and stereochemistry are critical factors in the SAR of benzamide analogs.
Stereochemistry: Many biological targets, such as receptors and enzymes, are chiral. Consequently, the stereochemistry of a ligand can be a decisive factor in its binding affinity and functional effect. For benzamide derivatives, stereoisomerism has been shown to lead to stereoselective actions. nih.gov An SAR study of selective delta opioid receptor agonists found that the spatial orientation of a benzylic position was crucial; the αR derivatives consistently showed more than 10-fold greater affinity than the corresponding αS derivatives. nih.gov Although this compound itself does not have a chiral center, the introduction of chiral elements into its analogs would be expected to result in stereospecific activity, where one enantiomer or diastereomer is significantly more potent than the others.
Comparative Analysis with Structurally Similar Benzamide and Carboxamide Derivatives
For instance, in the development of SARS-CoV protease inhibitors, the 2-methylbenzamide (B88809) core was compared to analogs with different ortho substituents. Halogen substitutions (fluoro, chloro, bromo, iodo) were explored, with the chloro-substituted analog showing slightly improved inhibition, suggesting a favorable balance of steric and electronic properties. nih.gov However, the simple methyl group provided the best activity in that series, outperforming both the unsubstituted analog and the more strongly electron-withdrawing trifluoromethyl analog. nih.gov This indicates that for certain targets, the combination of size and mild electronic donation from the methyl group is optimal.
The table below shows a comparative analysis of different ortho-substituents on a benzamide scaffold from a study on SARS-CoV protease inhibitors.
| Compound ID | R Substituent | IC50 (µM) |
| 2a | -CH3 | 11.8 |
| 2c | -H | 20.3 |
| 2d | -CF3 | 24.5 |
| 2e | -F | 16.5 |
| 2f | -Cl | 10.7 |
| 2g | -Br | 16.2 |
| 2h | -I | 27.2 |
| Data illustrates the impact of different substituents at the 2-position of the benzamide ring on inhibitory activity. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For benzamide derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that govern their therapeutic effects. nih.govleidenuniv.nl
Several QSAR models have been developed for various series of substituted benzamides. These studies often reveal that a combination of topological, electronic, and steric descriptors can effectively predict biological activity. documentsdelivered.com For example, a QSAR study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors found that hydrophobic character was a crucial factor for activity. benthamdirect.com The resulting 3D-QSAR model suggested that adding hydrophobic substituents would enhance HDAC inhibition, while electron-withdrawing groups would have a negative influence. benthamdirect.com
Another QSAR study on a series of benzamide derivatives as antiulcer agents identified descriptors such as the distribution coefficient (Log D) and molecular shadow indices (which relate to molecular shape and size) as being significant. igi-global.com The model indicated that increased lipophilicity (higher Log D) and specific spatial arrangements were correlated with higher inhibitory activity against the H+/K+-ATPase enzyme. igi-global.com
These modeling approaches provide a set of guidelines for designing new analogs, such as derivatives of this compound, with potentially improved potency by focusing on optimizing the physicochemical properties identified as being most important by the QSAR model.
Ligand Efficiency and Lipophilic Efficiency in Structure Optimization Strategies
In modern drug discovery, optimizing potency alone is insufficient. It is crucial to consider the "quality" of a compound, ensuring that gains in activity are achieved efficiently without introducing undesirable properties like high molecular weight or excessive lipophilicity. Ligand Efficiency (LE) and Lipophilic Efficiency (LLE or LipE) are key metrics used to guide this process. sciforschenonline.orgresearchgate.net
Ligand Efficiency (LE) measures the binding energy of a ligand per non-hydrogen atom (heavy atom). wikipedia.org It is calculated using the formula: LE = (1.4 * pIC50) / N where N is the number of heavy atoms. This metric helps identify smaller compounds that bind efficiently, providing better starting points for optimization.
Lipophilic Efficiency (LLE or LipE) relates a compound's potency to its lipophilicity (logP or logD). wikipedia.org It is calculated as: LLE = pIC50 - logP LLE is a valuable tool for ensuring that increases in potency are not simply due to increased lipophilicity, which can lead to poor solubility, high metabolic turnover, and off-target toxicity. sciforschenonline.org A higher LLE value is generally desirable, with values greater than 5 often considered optimal for promising drug candidates. researchgate.net
In the optimization of benzamide analogs, these efficiency metrics are applied to rank and select compounds for further development. For example, in a study of benzophenone-type inhibitors, LE and LLE values were calculated to compare new analogs to compounds that had previously entered clinical trials. researchgate.net While lipophilicity was important for activity, the study noted that many potent compounds had LLE values below the ideal threshold, highlighting the challenge of balancing potency and physicochemical properties. researchgate.net By monitoring LE and LLE during the design of analogs of this compound, medicinal chemists can prioritize modifications that provide the most efficient gains in binding affinity while maintaining drug-like properties.
"Magic Methyl" Effects and Other Empirical Observations in SAR
The humble methyl group can dramatically affect a molecule's binding affinity, sometimes improving IC50 values by orders of magnitude. scientificupdate.com This significant change in potency from adding a single methyl group is what gives the effect its "magic" moniker. juniperpublishers.com Studies have shown that a 10-fold boost in potency is observed in approximately 8% of cases where a methyl group is introduced. juniperpublishers.comjuniperpublishers.com The underlying reasons for this effect are multifaceted and can include:
Enhanced Binding Affinity: A strategically placed methyl group can fit into a small hydrophobic pocket within the target's binding site. This interaction displaces water molecules, leading to a favorable entropic contribution to the binding free energy and thus increasing binding affinity and potency. juniperpublishers.com
Conformational Rigidity: The steric bulk of a methyl group can restrict the rotation of nearby bonds, locking the molecule into a more biologically active conformation. This pre-organization reduces the entropic penalty of binding.
Metabolic Blocking: Methyl groups can be installed at sites that are susceptible to metabolic degradation (e.g., hydroxylation by cytochrome P450 enzymes). By blocking this metabolic "soft spot," the methyl group can increase the compound's metabolic stability and half-life. juniperpublishers.com
In the context of the this compound scaffold, the existing 2-methyl group on the phenyl ring is a key feature. Its influence can be rationalized by considering its potential to induce a specific conformation of the benzamide moiety, which may be optimal for target binding. To explore the potential for "magic methyl" effects further, SAR studies would typically involve the synthesis and evaluation of analogs with methyl groups introduced at various other positions.
For instance, methylation at the 3-amino position, the N-isobutyl group, or other positions on the aromatic ring could be investigated. The hypothetical data below illustrates the potential impact of such modifications.
Table 1: Hypothetical SAR Data for Methylated Analogs This table is for illustrative purposes only and does not represent actual experimental data.
| Compound | Modification | Target Affinity (Ki, nM) | Fold Improvement |
|---|---|---|---|
| Analog A | Parent (Des-methyl at C4) | 150 | - |
| Analog B | 4-Methyl | 5 | 30x |
| Analog C | N-Methyl on 3-amino group | 250 | -0.6x |
In this hypothetical example, the addition of a methyl group at the 4-position of the phenyl ring (Analog B) results in a 30-fold increase in affinity, a classic example of a "magic methyl" effect. This suggests the presence of a small, lipophilic pocket in the target receptor that favorably accommodates the methyl group. Conversely, methylation of the 3-amino group (Analog C) is detrimental to activity, possibly by disrupting a critical hydrogen bond interaction.
Further empirical observations in the SAR of benzamide derivatives often involve exploring substitutions beyond simple methylation. Halogenation, for example, can modulate electronic properties and introduce new interactions.
Table 2: Hypothetical SAR Data for Other Phenyl Ring Substitutions This table is for illustrative purposes only and does not represent actual experimental data.
| Compound | Substitution at C4 | Target Affinity (Ki, nM) |
|---|---|---|
| Analog A | -H | 150 |
| Analog B | -CH3 | 5 |
| Analog E | -F | 75 |
| Analog F | -Cl | 50 |
These illustrative data show that while the 4-methyl substitution provides the most significant potency gain, other small lipophilic groups like chlorine also enhance activity, albeit to a lesser extent. A larger or more polar group like methoxy (B1213986) (Analog G) reduces affinity, highlighting the specific nature of the interaction within the binding pocket. Such systematic investigations are crucial for mapping the topology of the target's active site and optimizing the lead compound's properties.
Biochemical and Molecular Mechanistic Studies of 3 Amino N Isobutyl 2 Methylbenzamide
Identification and Characterization of Putative Molecular Targets (e.g., Enzymes, Receptors, Ion Channels)
While direct molecular targets of 3-Amino-N-isobutyl-2-methylbenzamide have not been explicitly identified, the broader class of substituted benzamides has been shown to interact with several key biological macromolecules. These interactions provide a basis for identifying potential targets for the compound .
Dopamine (B1211576) Receptors: A significant body of research has established that various substituted benzamide (B126) drugs exhibit affinity for dopamine receptors, particularly the D2 subtype. nih.govnih.gov Compounds like raclopride (B1662589) and amisulpiride have been developed as selective ligands for these receptors and are used in positron emission tomography (PET) studies to visualize dopamine receptor binding in the brain. nih.govpnas.org Given the structural similarities, it is plausible that this compound could also act as a ligand for dopamine receptors.
Enzymes:
Glycogen (B147801) Phosphorylase (GP): A series of novel benzamide derivatives have been identified as inhibitors of glycogen phosphorylase, an enzyme crucial for glycogenolysis. nih.gov These compounds were found to bind at the dimer interface of the enzyme. nih.gov
Protein Kinase C (PKC): The related compound, 3-aminobenzamide (B1265367), has been shown to inhibit Protein Kinase C (PKC) at a cellular level, suggesting an indirect mechanism of action. nih.gov
Poly(ADP-ribose) polymerase (PARP): 3-aminobenzamide is a well-known inhibitor of PARP, an enzyme involved in DNA repair and cell death. nih.govoatext.com
Cholinesterases and β-Secretase: Certain 5-styrylbenzamide derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1), enzymes implicated in the pathology of Alzheimer's disease. nih.gov
Dipeptidyl Peptidase-IV (DPP-IV): A novel N-substituted aminobenzamide scaffold has been explored for its potential to inhibit the DPP-IV enzyme, a target for type 2 diabetes treatment. researchgate.net
The following table summarizes the putative molecular targets for this compound based on the activity of related compounds.
| Putative Target Class | Specific Target | Basis for Postulation |
| Receptors | Dopamine D2 Receptors | Activity of various substituted benzamides (e.g., raclopride, amisulpiride). nih.govnih.gov |
| Enzymes | Glycogen Phosphorylase | Inhibitory action of novel benzamide derivatives. nih.gov |
| Protein Kinase C | Cellular inhibition by 3-aminobenzamide. nih.gov | |
| Poly(ADP-ribose) polymerase | Known inhibitory activity of 3-aminobenzamide. nih.govoatext.com | |
| Cholinesterases (AChE, BChE) | Inhibition by 5-styrylbenzamide derivatives. nih.gov | |
| β-Secretase (BACE-1) | Inhibition by 5-styrylbenzamide derivatives. nih.gov | |
| Dipeptidyl Peptidase-IV (DPP-IV) | Inhibitory potential of N-substituted aminobenzamide scaffolds. researchgate.net |
Elucidation of Binding Modes and Intermolecular Interaction Dynamics (e.g., Hydrogen Bonding, Hydrophobic Interactions)
The binding mode of a ligand to its molecular target is dictated by a combination of intermolecular forces. For benzamide derivatives, specific interactions have been characterized that are likely relevant to how this compound interacts with its putative targets.
Interactions with Kinases: The binding of benzamide-containing inhibitors to kinases often occurs in a "type II" binding mode, where the inhibitor stabilizes the "DFG-out" conformation of the kinase. nih.gov In the case of the inhibitor Imatinib with the Abl kinase, the benzamide moiety plays a crucial role by displacing the phenylalanine of the DFG motif and forming critical hydrogen bonds. nih.gov
Interactions with Glycogen Phosphorylase: Molecular docking simulations of benzamide derivatives with glycogen phosphorylase have suggested that these compounds bind at the dimer interface of the enzyme. nih.gov The specific interactions would likely involve a combination of hydrogen bonds with polar residues and hydrophobic interactions with nonpolar residues within the binding pocket.
General Interaction Principles:
Hydrogen Bonding: The amide group of the benzamide scaffold is a key functional group capable of forming hydrogen bonds, acting as both a hydrogen bond donor (N-H) and acceptor (C=O). The amino group on the phenyl ring also provides a hydrogen bond donor. These interactions are critical for the specificity and affinity of ligand binding.
The following table outlines the potential intermolecular interactions for this compound.
| Type of Interaction | Functional Group(s) Involved | Potential Interacting Residues in Target |
| Hydrogen Bonding | Amide (-CONH-), Amino (-NH2) | Serine, Threonine, Aspartate, Glutamate, Asparagine, Glutamine, Histidine |
| Hydrophobic Interactions | Isobutyl group, Methylphenyl group | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan, Alanine |
| π-π Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
Modulation of Cellular Pathways and Biological Signaling Cascades
By interacting with upstream molecular targets, this compound could modulate various downstream cellular signaling pathways.
Pathways related to PARP Inhibition: The inhibition of PARP by compounds like 3-aminobenzamide can have significant effects on cellular pathways, particularly those related to DNA damage response and cell cycle control. oatext.com For instance, 3-aminobenzamide has been shown to suppress G1 arrest following gamma-irradiation, a process that is dependent on the p53 tumor suppressor protein. oatext.com This suggests an influence on the p53 signaling pathway. oatext.com
Pathways related to Protein Kinase C Inhibition: The inhibition of Protein Kinase C can impact a wide array of signaling cascades involved in cell proliferation, differentiation, and apoptosis. nih.gov Therefore, if this compound inhibits PKC, it could modulate these fundamental cellular processes.
Pathways related to Dopamine Receptor Ligands: As a putative dopamine receptor ligand, this compound could modulate signaling pathways regulated by dopamine, which are crucial in neuronal function, behavior, and motor control.
The potential modulation of cellular pathways is summarized below.
| Putative Target | Potential Modulated Pathway |
| Poly(ADP-ribose) polymerase (PARP) | p53-dependent DNA damage response and cell cycle control. oatext.com |
| Protein Kinase C (PKC) | Signaling cascades regulating cell proliferation, differentiation, and apoptosis. nih.gov |
| Dopamine D2 Receptors | Dopaminergic signaling pathways in the central nervous system. |
Investigation of Downstream Biological Effects and Phenotypes
The modulation of the aforementioned molecular targets and cellular pathways would be expected to result in observable downstream biological effects and cellular phenotypes.
Based on the activities of related compounds, potential downstream effects could include:
Altered Cell Cycle Progression: Through the inhibition of PARP and subsequent effects on the p53 pathway, the compound could lead to a failure of cells to arrest in the G1 phase of the cell cycle following DNA damage. oatext.com
Modulation of Apoptosis: By influencing PKC signaling or PARP activity, the compound could either promote or inhibit programmed cell death, depending on the cellular context.
Changes in Neuronal Activity: If the compound interacts with dopamine receptors, it could alter neurotransmission, leading to changes in motor control, mood, and cognition.
Regulation of Glucose Metabolism: As a potential inhibitor of glycogen phosphorylase, it could affect glycogenolysis and thereby influence cellular glucose homeostasis. nih.gov
Enzyme Inhibition Kinetics and Receptor Binding Assays
Quantitative data on the enzyme inhibition kinetics and receptor binding affinity of this compound are not available. However, data from related benzamide derivatives can provide a framework for the types of assays and expected results.
Enzyme Inhibition: For novel benzamide derivatives targeting glycogen phosphorylase, IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%) have been determined. nih.gov For example, the most potent compound in one study had an IC50 of 2.68 µM against GPa. nih.gov Kinetic studies on 5-styrylbenzamide derivatives against cholinesterases indicated a mixed-type inhibition. nih.gov
Receptor Binding: Receptor binding assays are used to determine the affinity of a ligand for a receptor, typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki). For substituted benzamides that bind to dopamine D2 receptors, these values are often in the nanomolar to low micromolar range. nih.gov These assays are commonly performed using radiolabeled ligands in competitive binding experiments. merckmillipore.com
The following table presents example data for related compounds.
| Compound Class | Target Enzyme | Parameter | Value |
| Benzamide derivative (compound 4m) | Glycogen Phosphorylase a | IC50 | 2.68 µM nih.gov |
| 5-Styrylbenzamide derivative (compound 4b) | Jack Bean Urease | IC50 | 1.6 ± 0.2 nM semanticscholar.org |
Computational Chemistry and Molecular Modeling for 3 Amino N Isobutyl 2 Methylbenzamide Research
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein's active site. nih.gov This method evaluates the binding affinity and interaction patterns by simulating the ligand-protein complex, which is crucial for understanding the compound's potential mechanism of action. nih.gov
In a representative docking study, 3-Amino-N-isobutyl-2-methylbenzamide was docked against a panel of kinase domains, common targets in drug discovery. The results predict the compound's binding mode and estimate its binding energy. The analysis typically reveals key amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds, which stabilize the complex. For instance, the primary amino group and the carbonyl oxygen of the benzamide (B126) scaffold are frequently predicted to act as hydrogen bond donors and acceptors, respectively. The N-isobutyl group often occupies a hydrophobic pocket within the binding site.
Table 1: Predicted Interactions of this compound with a Hypothetical Kinase Target
| Interaction Metric | Predicted Value | Key Interacting Residues |
| Binding Affinity (kcal/mol) | -8.2 | - |
| Hydrogen Bonds | 3 | GLU-81, LEU-132, ASP-145 |
| Hydrophobic Interactions | 5 | VAL-34, ALA-55, ILE-78, LEU-130, MET-134 |
Note: The data in this table is illustrative and represents typical outcomes from a molecular docking simulation.
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, reactivity, and stability of a molecule. dergipark.org.trindexcopernicus.com These methods are used to calculate various molecular properties that govern a compound's behavior.
Density Functional Theory (DFT): DFT calculations are employed to optimize the molecular geometry of this compound and to compute its fundamental electronic properties.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's electronic characteristics. nih.gov The HOMO energy is associated with the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, identifying electrophilic and nucleophilic sites. researchgate.net For this compound, the MEP surface typically shows negative potential (red/yellow regions) around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. nih.govresearchgate.net Positive potential (blue regions) is generally found around the hydrogen atoms of the amino and amide groups, highlighting areas for nucleophilic interaction.
Table 2: Quantum Chemical Descriptors for this compound (Calculated via DFT)
| Descriptor | Predicted Value (Illustrative) | Implication |
| HOMO Energy | -5.8 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.6 eV | High chemical stability |
| Dipole Moment | 3.5 Debye | Moderate polarity |
Note: The data presented is hypothetical, based on typical DFT calculation results for similar organic molecules.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic view than static docking models. nih.gov These simulations are used to assess the stability of the predicted binding pose and to analyze the conformational changes of both the ligand and the protein.
A typical MD simulation of the this compound-kinase complex would be run for several nanoseconds. The stability of the complex is often assessed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation period. A stable RMSD trajectory suggests that the complex remains in a consistent conformational state. Furthermore, Root Mean Square Fluctuation (RMSF) analysis can pinpoint which parts of the protein and ligand are flexible or rigid, providing clues about key regions for binding.
Table 3: MD Simulation Stability Metrics for a Hypothetical Ligand-Protein Complex
| Metric | Average Value (Illustrative) | Interpretation |
| Protein RMSD | 1.8 Å | The protein maintains a stable conformation. |
| Ligand RMSD | 0.9 Å | The ligand remains stably bound in the active site. |
| Key Residue RMSF | High for loop regions, Low for active site | Active site residues are stable, confirming their role in binding. |
Note: This data is representative of a typical MD simulation analysis and is for illustrative purposes.
In Silico Prediction of Metabolic Stability and Transformation Pathways
Predicting a compound's metabolic fate is a critical step in drug development, as high metabolic instability can lead to poor bioavailability and short duration of action. researchgate.net In silico tools can predict the metabolic stability of this compound and identify potential sites of metabolism by enzymes like the Cytochrome P450 (CYP) family.
These predictive models analyze the molecule's structure to identify "soft spots" that are susceptible to metabolic reactions such as oxidation, hydrolysis, or conjugation. For this compound, likely sites for metabolism include the aromatic ring (hydroxylation), the benzylic methyl group (oxidation), and the N-isobutyl group (dealkylation or hydroxylation).
Table 4: Predicted Metabolic Pathways for this compound
| Site of Metabolism | Predicted Reaction | Primary CYP Enzyme Involved |
| Aromatic Ring | Hydroxylation | CYP3A4, CYP2D6 |
| N-isobutyl Group | N-dealkylation | CYP3A4 |
| Benzylic Methyl Group | Oxidation to alcohol | CYP2C9 |
| Amino Group | N-acetylation | N-acetyltransferase |
Note: The pathways listed are based on common metabolic transformations for this type of chemical structure and are for illustrative purposes.
Virtual Screening and Lead Optimization through Computational Approaches
Virtual screening involves searching large databases of compounds to identify molecules that are likely to bind to a specific biological target. If this compound is identified as a "hit," computational approaches are then central to the lead optimization process. science.gov
Using the structural and electronic insights gained from docking, DFT, and MD simulations, medicinal chemists can design analogues with improved properties. ucl.ac.uk For example, if a particular hydrophobic interaction is shown to be crucial for binding, modifications can be made to the N-isobutyl group to enhance this interaction. Similarly, if in silico metabolic predictions identify a labile site, the structure can be modified to block that metabolic pathway, thereby increasing the compound's stability. This iterative cycle of design, prediction, and synthesis is a cornerstone of modern structure-based drug design. nih.gov
Table 5: Example of a Computational Lead Optimization Strategy
| Parent Compound | Modification | Rationale | Predicted Outcome |
| This compound | Replace isobutyl with cyclopropylmethyl | Introduce rigidity to better fit hydrophobic pocket | Increased binding affinity |
| This compound | Add a fluorine atom to the aromatic ring | Block potential site of metabolic hydroxylation | Improved metabolic stability |
| This compound | Convert primary amine to a sulfonamide | Introduce a stronger hydrogen bond donor group | Enhanced target selectivity |
Note: The strategies and outcomes in this table are hypothetical examples of a computational lead optimization workflow.
Applications in Chemical Biology and Drug Discovery Research
Utility as a Molecular Probe or Research Tool for Biological Investigations
There is no specific information available in the reviewed scientific literature detailing the use of 3-Amino-N-isobutyl-2-methylbenzamide as a molecular probe or a research tool for biological studies.
Role as a Synthetic Building Block in Complex Molecule Synthesis
While its chemical structure suggests potential as an intermediate in organic synthesis, there are no specific published examples of this compound being used as a building block in the synthesis of more complex molecules.
Potential as a Lead Compound for Novel Therapeutic Agents
No studies were identified that investigate this compound as a lead compound for the development of new therapeutic agents.
Exploration in Agrochemical and Materials Science Contexts
The exploration of this compound in the fields of agrochemicals and materials science has not been documented in the available scientific literature. Benzamides, as a class, do have applications in these areas, but specific data for this compound is absent. ontosight.ai
Pharmacological Potential of Benzamide (B126) Derivatives
Benzamide derivatives, as a chemical class, exhibit a wide array of pharmacological activities and have been successfully developed into drugs for various conditions. ontosight.aiontosight.ai They are known to interact with a variety of biological targets, which has led to their use as antipsychotics, antiemetics, and gastroprokinetics, among other therapeutic applications. ontosight.ai The core benzamide structure serves as a versatile scaffold in medicinal chemistry, allowing for modifications that can tune its biological activity. ontosight.aisolubilityofthings.com Research into benzamide derivatives continues to be an active area, with studies exploring their potential as anticancer, anti-inflammatory, and antimicrobial agents. ontosight.ai
Emerging Trends and Future Directions in Research on 3 Amino N Isobutyl 2 Methylbenzamide
Development of Novel and Efficient Synthetic Strategies
The advancement of therapeutic candidates is critically dependent on the ability to synthesize them and their analogs in an efficient, scalable, and cost-effective manner. For substituted benzamides like 3-Amino-N-isobutyl-2-methylbenzamide, research is moving beyond traditional methods towards more innovative synthetic routes.
Modern synthetic strategies focus on improving yield, reducing step counts, and utilizing less hazardous reagents. One promising area is the use of palladium-catalyzed reactions, such as aminocarbonylation, which allows for the direct formation of the amide bond from aryl halides or triflates and amines. acs.org This approach offers high functional group tolerance and can streamline the synthesis process.
Another key trend is the development of multi-step synthetic sequences that build molecular complexity in a controlled manner. For example, a series of novel benzamides has been synthesized through a sequence involving esterification, cyanation, cyclization, and finally, aminolysis reactions to form the desired amide. nih.gov Such modular routes are particularly valuable for building libraries of analogs for structure-activity relationship studies, as they allow for the easy introduction of diversity at various points in the synthetic scheme. Researchers are also exploring methods that start from readily available materials like N-aryl-N'-benzoylthioureas, which can be transformed into N-substituted benzamides under solvent-free conditions using catalysts like iodine-alumina. researchgate.net
These novel strategies are crucial for enabling the rapid and efficient production of this compound and its derivatives, thereby facilitating further biological evaluation and development.
| Synthetic Strategy | Key Features | Potential Advantages |
| Palladium-Catalyzed Aminocarbonylation | Direct formation of amide bond from aryl halides/triflates. | High efficiency, broad substrate scope, reduced step count. |
| Multi-step Modular Synthesis | Sequential reactions (e.g., cyanation, cyclization, aminolysis). nih.gov | Allows for systematic structural modification and library synthesis. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. researchgate.net | Rapid reaction times, often higher yields, solvent-free conditions possible. |
| Flow Chemistry | Continuous reaction in a reactor system. | Improved safety, scalability, and process control. |
Advanced SAR Studies Integrating Phenotypic and Target-Based Screening
Understanding the Structure-Activity Relationship (SAR) is fundamental to medicinal chemistry, guiding the optimization of a lead compound into a viable drug candidate. For the this compound scaffold, future research will increasingly rely on a dual-pronged approach that integrates target-based and phenotypic screening.
Target-Based Screening involves testing compounds directly against a purified protein or enzyme to measure binding affinity or inhibition. This provides clear, quantifiable data on a compound's direct molecular interaction.
Phenotypic Screening assesses the effects of a compound on whole cells or organisms, identifying molecules that produce a desired biological outcome (e.g., cell death in cancer lines) without a priori knowledge of the target. nih.govenamine.net This approach is powerful for discovering compounds with novel mechanisms of action. nih.gov
Integrating these two methods provides a comprehensive SAR profile. For instance, systematic modifications to the this compound structure—such as altering substituents on the phenyl ring or changing the N-isobutyl group—can be evaluated in both types of assays. A study on 2-phenoxybenzamides revealed that the substitution pattern on the anilino part of the molecule and the size of substituents strongly influenced antiplasmodial activity and cytotoxicity. mdpi.com Similarly, SAR studies on benzamides as inhibitors of Mycobacterium tuberculosis QcrB identified specific substitutions that enhanced potency while maintaining low cytotoxicity. acs.org This integrated approach allows researchers to correlate specific structural changes not only with target engagement but also with the ultimate cellular effect, providing a richer dataset for optimizing efficacy and minimizing off-target effects.
| Compound Analog | Modification | Target Affinity (IC50) | Phenotypic Effect (Cell Viability EC50) | Selectivity Index |
| Lead Scaffold | 3-Amino, 2-Methyl, N-isobutyl | 500 nM | 1.5 µM | 3 |
| Analog A | 3-Fluoro substitution | 250 nM | 1.2 µM | 4.8 |
| Analog B | N-cyclobutyl substitution | 600 nM | 5.0 µM | 8.3 |
| Analog C | 2-Chloro substitution | 1200 nM | 1.8 µM | 1.5 |
This is a hypothetical data table illustrating the type of data generated from integrated SAR studies.
Integration of Multi-Omics Data in Mechanistic Investigations
To fully understand how a compound like this compound exerts its biological effects, researchers are moving beyond single-target analyses and embracing a systems-biology approach through multi-omics. This involves the integrated analysis of data from genomics, transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite levels) to build a holistic picture of a drug's impact on cellular pathways. nih.govmdpi.com
When a cell is treated with a bioactive compound, it responds by altering the expression of numerous genes and proteins. Transcriptomic profiling using techniques like RNA-sequencing can reveal which genes are up- or down-regulated, providing clues about the cellular pathways being perturbed. biorxiv.orgmdpi.comProteomics can then confirm whether these changes in gene expression translate to changes in protein levels and can also identify post-translational modifications. biorxiv.orgMetabolomics provides a functional readout of the cellular state by measuring changes in endogenous small-molecule metabolites.
By integrating these datasets, researchers can construct detailed network models of a compound's mechanism of action. nih.gov For example, multi-omics analysis could reveal that this compound not only inhibits its primary target but also induces compensatory changes in metabolic pathways or triggers specific stress-response signatures. This approach is invaluable for identifying biomarkers of drug response, predicting potential off-target effects, and uncovering novel therapeutic applications. mdpi.combiorxiv.org
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by dramatically accelerating the design-build-test-learn cycle. frontiersin.org For scaffolds like this compound, these computational tools are being applied in two primary ways: predictive modeling and generative design.
Predictive Modeling: ML algorithms can be trained on existing SAR datasets to build models that predict the biological activity of novel, yet-to-be-synthesized compounds. acs.org By calculating a set of molecular descriptors (e.g., size, charge distribution, lipophilicity) for a series of benzamide (B126) analogs and correlating them with their measured activities, these models can learn the complex relationships that define the SAR. nih.gov This allows chemists to prioritize which new analogs to synthesize, focusing resources on those with the highest predicted potency and most favorable drug-like properties. acs.orgnih.gov
| AI / ML Application | Description | Objective |
| Predictive Modeling | Training models (e.g., Random Forest, Neural Networks) on known SAR data to predict the activity of new molecules. acs.orgnih.gov | Prioritize synthesis of the most promising compounds; reduce unnecessary experiments. |
| Scaffold Decoration | Using generative models to add or modify functional groups on a core scaffold. frontiersin.org | Fine-tune potency, selectivity, and pharmacokinetic properties. |
| Scaffold Hopping | Designing novel core structures that maintain the key pharmacophoric features of the original lead. arxiv.org | Discover novel chemical classes with similar activity; circumvent existing patents. |
| De Novo Design | Generating entirely new molecules optimized for multiple properties (e.g., binding affinity, synthetic accessibility). rsc.org | Explore uncharted chemical space to find first-in-class drug candidates. |
Design of Targeted Degraders (e.g., PROTACs) Incorporating the Benzamide Scaffold
One of the most exciting frontiers in drug discovery is targeted protein degradation, exemplified by Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that act as a bridge between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. researchgate.net This technology can eliminate "undruggable" proteins that lack a functional active site for traditional inhibitors. researchgate.net
A critical component of a PROTAC is the ligand that binds to the E3 ligase. While ligands based on immunomodulatory imide drugs (IMiDs) like thalidomide (B1683933) are common, they suffer from chemical instability and can induce degradation of unintended proteins. nih.gov Recent breakthroughs have identified benzamide-type scaffolds as highly attractive, novel, non-phthalimide binders for the Cereblon (CRBN) E3 ligase. nih.govnih.gov
These conformationally constrained benzamide derivatives mimic the interactions of natural CRBN-binding molecules while offering significantly improved chemical stability and a more favorable selectivity profile. nih.govscispace.com Researchers have successfully incorporated these advanced benzamide binders into PROTACs, creating potent degraders of high-value cancer targets like BRD4 and HDAC6 that outperform earlier versions. nih.govacs.org The this compound structure contains the core elements of this novel class of CRBN binders, positioning it as a highly relevant scaffold for the future design of next-generation, selective, and stable PROTACs for various therapeutic applications. youtube.com
| PROTAC Component | Function | Example based on Benzamide Scaffold |
| Target-Binding Ligand | Binds specifically to the protein of interest (POI) intended for degradation. | A known inhibitor of a target kinase (e.g., BTK inhibitor). |
| Linker | Connects the two ligands with optimal length and flexibility to facilitate ternary complex formation. | A polyethylene (B3416737) glycol (PEG) or alkyl chain of varying length. |
| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase complex (e.g., Cereblon). | A novel, stabilized benzamide-type CRBN binder. nih.govnih.gov |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-Amino-N-isobutyl-2-methylbenzamide, and how can purity be maximized?
- Methodological Answer : The synthesis of this compound can be adapted from protocols for analogous benzamides. A two-step approach is recommended:
Acylation : React 3-amino-2-methylbenzoic acid with thionyl chloride to generate the acyl chloride intermediate.
Amidation : Couple the intermediate with isobutylamine using a carbodiimide reagent (e.g., EDC) and a coupling catalyst (e.g., HOBt) in anhydrous dichloromethane.
Purification via silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves yield (>75%) and purity (>98%). Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .
Q. Which analytical techniques are critical for validating the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H NMR (DMSO-d6) should show characteristic peaks: δ 8.2 (amide NH), δ 6.5–7.3 (aromatic protons), δ 2.9 (isobutyl CH2), δ 1.0 (isobutyl CH3). 13C NMR confirms carbonyl (C=O) at ~167 ppm.
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% at 254 nm).
- Mass Spectrometry : ESI-MS ([M+H]+ expected at m/z 219.1) validates molecular weight. Cross-reference with PubChem/ChemSpider predicted data .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound derivatives?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent systems). To address this:
Standardize Assays : Use identical cell lines (e.g., HEK293) and solvent controls (DMSO concentration ≤0.1%).
SAR Studies : Synthesize derivatives with systematic substituent variations (e.g., halogenation at position 5) to isolate structural drivers of activity.
Meta-Analysis : Apply statistical tools (e.g., ANOVA) to published datasets, adjusting for confounding variables like purity (HPLC-validated) .
Q. What role does the isobutyl group play in modulating the compound’s interaction with enzymatic targets?
- Methodological Answer : The isobutyl moiety influences steric hindrance and hydrophobic interactions. To investigate:
- Molecular Dynamics Simulations : Compare binding free energies (ΔG) of this compound vs. analogs (e.g., N-methyl, N-cyclohexyl) with targets like kinases or GPCRs.
- Crystallography : Co-crystallize the compound with a model enzyme (e.g., carbonic anhydrase) to resolve binding pocket interactions.
- Fluorescence Polarization : Measure binding affinity (Kd) changes upon isobutyl substitution .
Q. Which advanced techniques identify degradation pathways of this compound under oxidative stress?
- Methodological Answer :
- LC-HRMS : Perform accelerated degradation studies (40°C, 75% RH, 0.3% H2O2). Use a Q-TOF mass spectrometer to detect degradation products (e.g., hydroxylated or dimerized species).
- EPR Spectroscopy : Identify radical intermediates generated during oxidation.
- DFT Calculations : Predict degradation pathways using Gaussian software (B3LYP/6-31G* basis set) to model bond dissociation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
